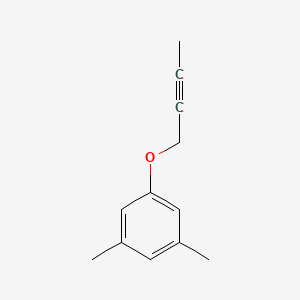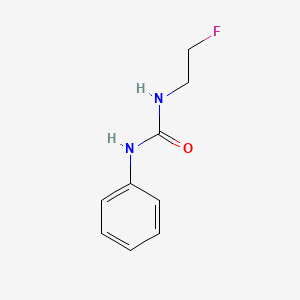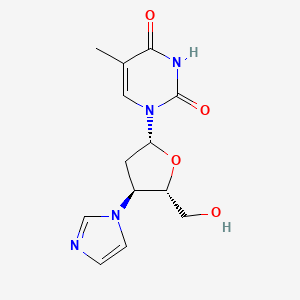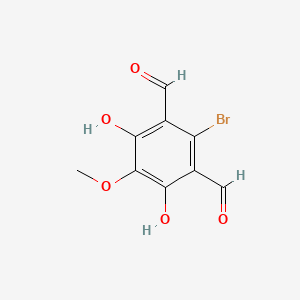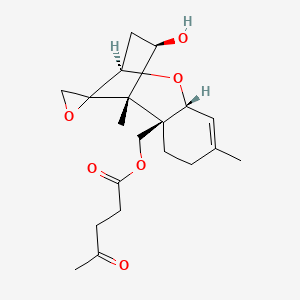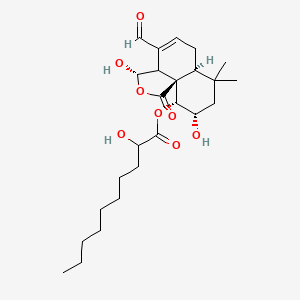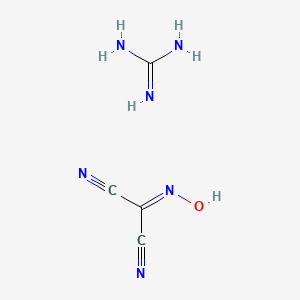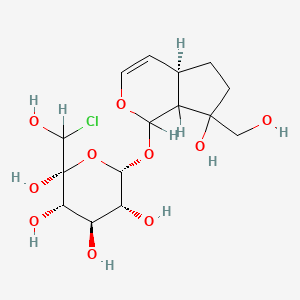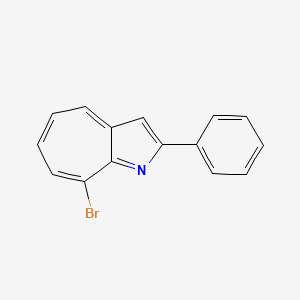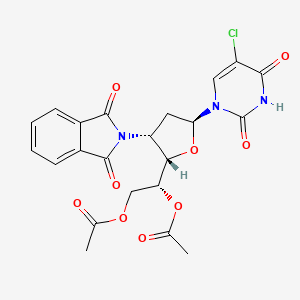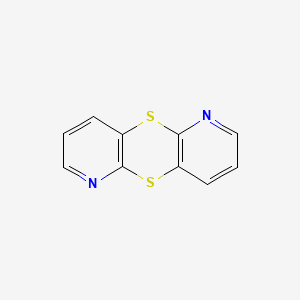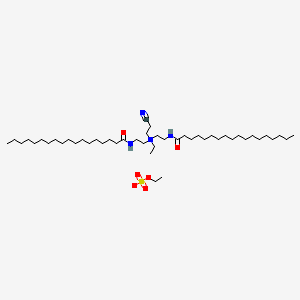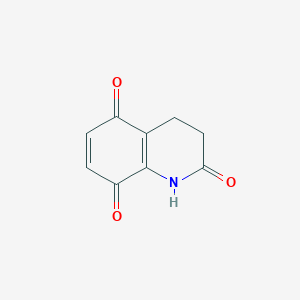
3,4-dihydro-1H-quinoline-2,5,8-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of NSC 109349 involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves heating the precursors in the presence of a catalyst to facilitate the formation of the quinoline ring. Industrial production methods may involve optimizing these conditions to increase yield and purity .
化学反应分析
NSC 109349 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, often using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Research has explored its potential as a bioactive compound with various biological activities.
Medicine: Studies have investigated its potential therapeutic effects, including its use in drug development.
Industry: It may be used in the production of materials with specific properties
作用机制
The mechanism of action of NSC 109349 involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
NSC 109349 can be compared with other quinoline derivatives, such as:
3,4-dihydroquinoline-2,5,8(1H)-trione: Similar in structure but may have different functional groups.
Quinoline: A simpler structure with different chemical properties.
Isoquinoline: Another derivative with a different arrangement of atoms. The uniqueness of NSC 109349 lies in its specific structure and the resulting chemical and biological properties
属性
CAS 编号 |
15544-52-2 |
|---|---|
分子式 |
C9H7NO3 |
分子量 |
177.16 g/mol |
IUPAC 名称 |
3,4-dihydro-1H-quinoline-2,5,8-trione |
InChI |
InChI=1S/C9H7NO3/c11-6-2-3-7(12)9-5(6)1-4-8(13)10-9/h2-3H,1,4H2,(H,10,13) |
InChI 键 |
KBQJDQNCORENFW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


